3-Bromo-5-chloro-4-methylpyridine

Descripción general

Descripción

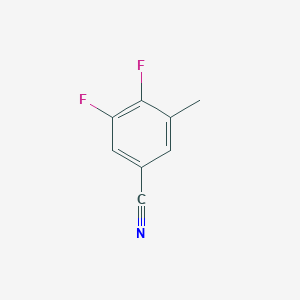

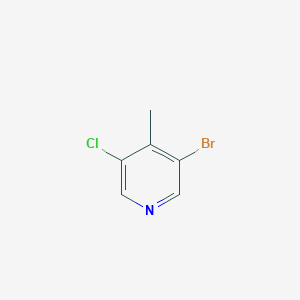

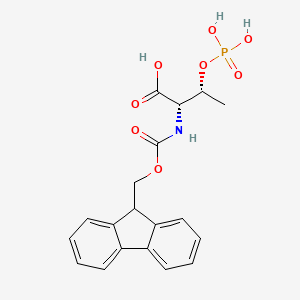

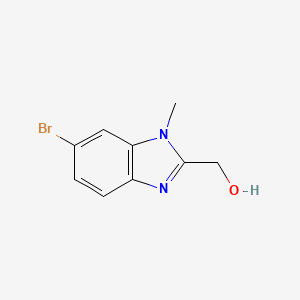

3-Bromo-5-chloro-4-methylpyridine is a chemical compound with the CAS Number: 1260010-08-9. It has a molecular weight of 206.47 and its molecular formula is C6H5BrClN . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-4-methylpyridine involves several steps. One method involves the use of bromine and sodium nitrite. The reaction solution is extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . Another method involves the use of 2-fluoro-4-methylpyridine, which results in a higher overall yield compared to the synthesis starting from 2-bromo-4-methylpyridine .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-4-methylpyridine is represented by the formula C6H5BrClN . The InChI Code for this compound is 1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 .Chemical Reactions Analysis

3-Bromo-5-chloro-4-methylpyridine can participate in various chemical reactions. For instance, it can be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical And Chemical Properties Analysis

3-Bromo-5-chloro-4-methylpyridine is a solid substance . It has a molecular weight of 206.47 and a molecular formula of C6H5BrClN .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

3-Bromo-5-chloro-4-methylpyridine is used in the synthesis of new compounds such as Schiff base compounds. For example, it was involved in the synthesis of a compound characterized by X-ray diffraction, which showed a trans configuration about the C=N double bond and had nearly coplanar benzene and pyridine rings. This compound demonstrated excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Molecular Rearrangement

Studies have shown the molecular rearrangement capabilities of derivatives of 3-Bromo-5-chloro-4-methylpyridine. For instance, when 3-bromo-2,4-dihydroxypyridine was chlorinated, it led to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine, demonstrating the movement of halogen atoms within the molecule (Hertog & Schogt, 2010).

Pressure and Temperature Effects on Chemical Equilibria

This compound is also significant in understanding the effects of pressure and temperature on chemical equilibria in solutions. Research in this area has helped in understanding the behavior of compounds like 3-Bromo-5-chloro-4-methylpyridine under different environmental conditions (Kojima, 1988).

Halogen-rich Intermediate for Synthesis

3-Bromo-5-chloro-4-methylpyridine derivatives serve as halogen-rich intermediates in the synthesis of complex molecules. This aspect is crucial in medicinal chemistry research for creating compounds with desired functionalities (Wu, Porter, Frennesson, & Saulnier, 2022).

Development of Practical Precursors

It is used in developing practical precursors for generating other chemical entities. For instance, a derivative of 3-Bromo-5-chloro-4-methylpyridine was developed as a precursor for substituted 2,3-pyridyne, which reacted regioselectively with other compounds (Walters, Carter, & Banerjee, 1992).

Chemoselective Functionalization

Research into the chemoselective functionalization of derivatives of 3-Bromo-5-chloro-4-methylpyridine has provided insights into selective substitution reactions, which are important in organic synthesis and pharmaceuticals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Suzuki Cross-Coupling Reaction

This compound is also utilized in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives are then studied for their potential as chiral dopants in liquid crystals and for various biological activities (Ahmad et al., 2017).

Safety And Hazards

The safety information for 3-Bromo-5-chloro-4-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-bromo-5-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFVQFBZBAVFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738995 | |

| Record name | 3-Bromo-5-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-4-methylpyridine | |

CAS RN |

1260010-08-9 | |

| Record name | 3-Bromo-5-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)